

A Comparative Guide to Validated HPLC Methods for Lamivudine Analysis

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Compound of Interest		
Compound Name:	Lamivudine salicylate	
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High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of drug substances and their impurities. For Lamivudine, an antiretroviral medication, various HPLC methods have been developed and validated to ensure its quality, efficacy, and safety. This guide provides a comparative overview of several validated Reverse-Phase HPLC (RP-HPLC) methods for the analysis of Lamivudine, with a focus on their application for **Lamivudine salicylate** analysis.

Comparative Analysis of Chromatographic Conditions

The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the sample matrix, the need for simultaneous analysis of other compounds, and the desired sensitivity. Below is a summary of different validated HPLC methods for Lamivudine analysis.



Parameter	Method 1	Method 2	Method 3	Method 4	Method 5 (USP)
Column	Inertsil ODS (250x4.6 mm, 5 μm)[1]	Hypersil BDS C18 (250x4.6 mm, 5 μm)[2]	Phenomenex C18 (250x4.6 mm, 5 μm)[3]	HiQSil C18 (250x4.6 mm, 5 μm)[4]	L1 packing (4.6-mm x 25-cm)[5]
Mobile Phase	10 mM Ammonium acetate buffer (pH 3.8): Acetonitrile (60:40, v/v)[1]	0.25% Triethylamine buffer (pH 3.0): Acetonitrile (70:30, v/v)[2]	Methanol: Water (85:15% v/v) [3]	Acetonitrile: Phosphate buffer pH 4 (85:15 % v/v) [4]	Methanol and Ammonium acetate buffer (pH 3.8) (5:95)[5]
Flow Rate	1.2 mL/min[1]	1.0 mL/min[2]	1.0 mL/min[3]	1.0 mL/min[4]	1 mL/min[5]
Detection (UV)	268 nm[1]	256 nm[2]	270 nm[3]	271 nm[4]	277 nm[5]
Retention Time	Not specified	8.787 min[2]	4.6 min[3]	3.16 min[4]	Not specified

Comparative Analysis of Validation Parameters

Method validation is crucial to ensure that an analytical method is suitable for its intended purpose. Key validation parameters for the compared HPLC methods are summarized below.



Parameter	Method 1	Method 2	Method 3	Method 4	Method 5 (for Salicylic Acid impurity)
Linearity Range	15-75 μg/mL[1]	25-2000 ng/mL[2]	406.10- 4020.05 ng/ml[3]	5-30 μg/ml[4]	50-300 ng/band (HPTLC)[6]
Correlation Coeff.	Not specified	0.998[2]	0.9999[3]	0.999[4]	Not specified
LOD	0.315 μg/mL[1]	Not specified	200 ng/ml[3]	Not specified	8.47 ng/band (HPTLC)[6]
LOQ	0.945 μg/mL[1]	Not specified	400 ng/ml[3]	Not specified	25.68 ng/band (HPTLC)[6]
Accuracy (% Recovery)	Not specified	Not specified	97.55%[3]	Not specified	Not specified
Precision (%RSD)	Intra-day: 0.5-0.7%, Inter-day: 1.4-1.6%[1]	Not specified	< 6.5%[3]	Not specified	< 2%[6]

It is important to note that Method 5 is an HPTLC method specifically for the determination of Lamivudine and its impurity, Salicylic acid. While not an HPLC method, it provides valuable data for the analysis of **Lamivudine salicylate**.

Experimental Protocols

Detailed methodologies are essential for replicating analytical methods. Below are the experimental protocols for the key HPLC methods cited.

Method 1: Stability-Indicating RP-HPLC Method

• Chromatographic System: An Inertsil ODS column (250 mm × 4.6 mm, 5 μm particle size) is used with an isocratic mobile phase of 10 mM Ammonium acetate buffer (pH adjusted to 3.8



with Acetic acid) and acetonitrile in a 60:40 v/v ratio. The flow rate is maintained at 1.2 mL/min, and detection is performed at 268 nm.[1]

- Standard Solution Preparation: A standard stock solution of Lamivudine is prepared and diluted to concentrations ranging from 15-75 μg/mL.[1]
- Validation: The method was validated according to ICH guidelines for parameters including accuracy, precision, linearity, selectivity, and robustness.[1]

Method 2: RP-HPLC for Lamivudine in Rabbit Plasma

- Chromatographic System: A Hypersil BDS C-18 column (250 mm × 4.6 mm, 5 μm) is employed. The mobile phase consists of a 70:30 (v/v) mixture of 0.25% Triethylamine buffer (pH 3.0) and acetonitrile. The flow rate is 1.0 mL/min with UV detection at 256 nm.[2]
- Sample Preparation: Plasma samples are prepared by mixing 100 μL of the sample with 10 μL of an internal standard solution, followed by vortexing.[2]
- Linearity: The method demonstrated linearity over a concentration range of 25–2000 ng/mL.
 [2]

Method 3: Bioanalytical Method for Lamivudine in Human Plasma

- Chromatographic System: A Phenomenex C18 column (250 x 4.6 mm, 5 μm particle size) is used with an isocratic mobile phase of Methanol and Water (85:15% v/v). The flow rate is 1.0 ml/min, and the eluent is monitored at 270 nm.[3]
- Sample Preparation: Lamivudine and the internal standard (Stavudine) are extracted from human plasma using methanol protein precipitation.[3]
- Validation: The method was validated over a range of 406.10-4020.05 ng/ml and showed good precision with within and between-day variations of less than 6.5%.[3]

Visualizing the HPLC Method Validation Workflow

The process of validating an HPLC method follows a structured workflow to ensure the reliability and accuracy of the analytical results.





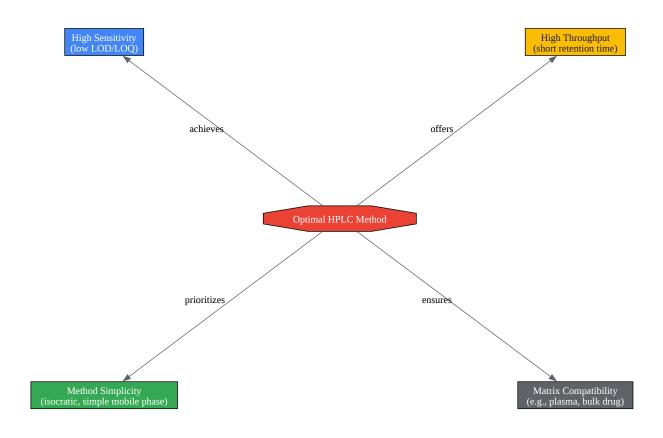
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Caption: General workflow for HPLC method validation.

Logical Comparison of HPLC Method Attributes

The choice of an HPLC method is a multi-faceted decision that involves balancing various performance characteristics.





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Caption: Key attributes for selecting an optimal HPLC method.



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